(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
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Description
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-Sarcosinol is primarily used as a protecting group for amines in peptide synthesis . The compound doesn’t have a specific biological target but plays a crucial role in the chemical formation of peptide bonds .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . It’s a base-labile protecting group, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involving Fmoc-Sarcosinol is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . It’s worth noting that the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Result of Action
The primary result of Fmoc-Sarcosinol’s action is the formation of peptides. The Fmoc group allows for the efficient and rapid synthesis of peptides, contributing to the development of various biochemical compounds and potential medicines .
Action Environment
The action of Fmoc-Sarcosinol is influenced by the environment in which it is used. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKRUGORSXCMAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192448 |
Source
|
Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147687-15-8 |
Source
|
Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147687-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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